Cas no 2228504-59-2 (methyl 3-5-(methoxymethyl)furan-2-yl-3-oxopropanoate)

Methyl 3-[5-(methoxymethyl)furan-2-yl]-3-oxopropanoate is a furan-based ester compound with potential applications in organic synthesis and pharmaceutical intermediates. Its structure combines a furan ring with a methoxymethyl substituent and a β-ketoester functional group, offering versatility in chemical transformations. The presence of the β-ketoester moiety enables participation in condensation and cyclization reactions, while the furan core contributes to its utility in heterocyclic chemistry. This compound may serve as a precursor for the synthesis of more complex molecules, including bioactive derivatives. Its stability under standard conditions and well-defined reactivity profile make it a practical choice for research and industrial applications requiring furan-containing intermediates.
methyl 3-5-(methoxymethyl)furan-2-yl-3-oxopropanoate structure
2228504-59-2 structure
Product Name:methyl 3-5-(methoxymethyl)furan-2-yl-3-oxopropanoate
CAS No:2228504-59-2
MF:C10H12O5
MW:212.199283599854
CID:6290691
PubChem ID:165710256
Update Time:2025-10-12

methyl 3-5-(methoxymethyl)furan-2-yl-3-oxopropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-5-(methoxymethyl)furan-2-yl-3-oxopropanoate
    • EN300-1748929
    • 2228504-59-2
    • methyl 3-[5-(methoxymethyl)furan-2-yl]-3-oxopropanoate
    • Inchi: 1S/C10H12O5/c1-13-6-7-3-4-9(15-7)8(11)5-10(12)14-2/h3-4H,5-6H2,1-2H3
    • InChI Key: ZECZLJOSCDVDAS-UHFFFAOYSA-N
    • SMILES: O1C(C(CC(=O)OC)=O)=CC=C1COC

Computed Properties

  • Exact Mass: 212.06847348g/mol
  • Monoisotopic Mass: 212.06847348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 65.7Ų

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Additional information on methyl 3-5-(methoxymethyl)furan-2-yl-3-oxopropanoate

Methyl 3-(5-(methoxymethyl)furan-2-yl)-3-oxopropanoate: A Comprehensive Overview

Methyl 3-(5-(methoxymethyl)furan-2-yl)-3-oxopropanoate, identified by the CAS number 2228504-59-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a furan ring and a methoxy group, has garnered attention due to its potential applications in drug design and material science. Recent studies have highlighted its role in various biochemical pathways, making it a focal point for researchers exploring novel therapeutic agents.

The chemical structure of methyl 3-(5-(methoxymethyl)furan-2-yl)-3-oxopropanoate is defined by a central furan ring substituted at the 5-position with a methoxymethyl group and at the 2-position with a propanoate ester. This configuration imparts unique electronic and steric properties, which are critical for its interactions with biological systems. The furan moiety, known for its aromaticity and reactivity, serves as a versatile platform for further functionalization, enabling the exploration of diverse chemical transformations.

Recent advancements in synthetic chemistry have facilitated the efficient synthesis of methyl 3-(5-(methoxymethyl)furan-2-yl)-3-oxopropanoate. Researchers have employed various methodologies, including palladium-catalyzed cross-coupling reactions and enolate chemistry, to construct this compound with high precision. These methods not only enhance the scalability of production but also pave the way for the creation of structurally related analogs, which can be tailored for specific applications.

In terms of applications, methyl 3-(5-(methoxymethyl)furan-2-yl)-3-oxopropanoate has shown promise in the development of bioactive molecules. Its ability to modulate enzyme activity and cellular signaling pathways has been extensively studied. For instance, recent findings suggest that this compound exhibits potent inhibitory effects on certain kinases, making it a potential lead candidate for anti-cancer drug development.

Moreover, the compound's stability under physiological conditions and its favorable pharmacokinetic profile further underscore its suitability as a drug candidate. Preclinical studies have demonstrated that methyl 3-(5-(methoxymethyl)furan-2-yl)-3-oxopropanoate displays minimal toxicity at therapeutic doses, which is a critical factor in drug design.

Beyond pharmacology, methyl 3-(5-(methoxymethyl)furan-2-yl)-3 oxopropanoate has also found applications in material science. Its ability to form stable covalent networks through click chemistry has led to its use in the synthesis of advanced polymers and nanomaterials. These materials exhibit enhanced mechanical properties and thermal stability, making them ideal for high-performance applications in electronics and aerospace industries.

The synthesis and characterization of methyl 3-(5-(methoxymethyl)furan -2 yl)-3 oxopropanoate have been supported by cutting-edge analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These tools enable precise determination of the compound's molecular structure and purity, ensuring its reliability for both academic research and industrial applications.

In conclusion, methyl 3 (5 (methoxymethy l) furan -2 yl) -3 oxopropion oate strong>, with its unique chemical properties and versatile applications, represents a significant advancement in modern chemistry. As research continues to unravel its full potential, this compound is poised to make substantial contributions to fields ranging from medicine to materials science.

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